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CAS No.: 1481836-13-8

Cat. No.: B2634197

Get Quote

Executive Summary & Scientific Rationale
N-methoxy-β-amino acids, such as N-methoxy-β-alanine, are indispensable bifunctional

building blocks in modern synthetic chemistry, peptide engineering, and drug development.

They are uniquely utilized for the site-specific chemoselective labeling of synthetic peptides[1]

and the generation of neoglycopeptides[2]. Furthermore, when appropriately protected (e.g.,

with an Fmoc group), these derivatives are coupled to aminomethyl resins to create Weinreb

AM resin[3]. This solid-phase support is critical for the synthesis of peptide C-terminal

aldehydes—a key pharmacophore in protease inhibitors and complex natural products like

Scytonemide A[4].

Unlike standard amides, the N-methoxy-N-alkylamide linkage (Weinreb amide) forms a highly

stable, chelated five-membered cyclic tetrahedral intermediate during reduction or nucleophilic

addition, which kinetically prevents over-addition or over-reduction to the corresponding

alcohol[5].
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This application note provides a self-validating, three-step protocol for the synthesis of N-Boc-

N-methoxy-β-alanine, detailing the mechanistic causality behind each experimental choice to

ensure high-fidelity reproduction.

Mechanistic Pathway & Synthetic Strategy
The synthesis of N-methoxy-β-amino acids avoids direct nucleophilic substitution due to the

poor nucleophilicity of O-alkylhydroxylamines toward sp³ carbons. Instead, an aza-Michael

addition to an α,β-unsaturated carbonyl (e.g., methyl acrylate) is employed. The "alpha-effect"

from the adjacent oxygen atom raises the HOMO of the nitrogen, making it a potent

nucleophile for soft electrophiles (Michael acceptors) while simultaneously depressing its

basicity.
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Figure 1: Three-step synthetic workflow for N-Boc-N-methoxy-β-alanine via aza-Michael

addition.

Step-by-Step Experimental Protocols
The following protocols are designed as a self-validating system, incorporating built-in visual

and analytical checkpoints to ensure reaction integrity at every stage.

Step 1: Aza-Michael Addition (Synthesis of Methyl N-
methoxy-β-alaninate)
Objective: Form the β-amino carbon backbone via conjugate addition.

Preparation: In an oven-dried 250 mL round-bottom flask, suspend O-methylhydroxylamine

hydrochloride (10.0 g, 120 mmol) in anhydrous methanol (100 mL). Cool the suspension to 0

°C using an ice-water bath.

Neutralization: Add triethylamine (18.4 mL, 132 mmol) dropwise over 15 minutes.
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Causality: The hydrochloride salt must be neutralized in situ to liberate the free base.

Methanol stabilizes the polar transition state of the Michael addition.

Validation Checkpoint: The cloudy suspension will transition to a clear, pale-yellow solution

as the salt is consumed.

Addition: Add methyl acrylate (10.8 mL, 120 mmol) dropwise. Remove the ice bath and allow

the reaction to stir at room temperature for 16 hours.

Workup: Concentrate the mixture under reduced pressure. Resuspend the resulting slurry in

diethyl ether (150 mL), filter the precipitated triethylamine hydrochloride salts, and

concentrate the filtrate to yield a pale oil.

Step 2: N-Boc Protection (Synthesis of N-Boc-N-
methoxy-β-alanine methyl ester)
Objective: Mask the secondary amine to prevent side reactions during downstream peptide

coupling.

Preparation: Dissolve the crude oil from Step 1 (~120 mmol) in anhydrous dichloromethane

(DCM, 120 mL).

Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 31.4 g, 144 mmol) followed by a

catalytic amount of 4-Dimethylaminopyridine (DMAP, 1.46 g, 12 mmol).

Causality: The N-methoxy group significantly reduces the nucleophilicity of the secondary

amine toward hard electrophiles. DMAP is essential here to act as an acyl transfer

catalyst, ensuring complete conversion.

Validation Checkpoint: CO₂ evolution (mild bubbling) will be observed. Cessation of

bubbling indicates the reaction is nearing completion.

Monitoring: Stir at room temperature for 12 hours. Confirm completion via TLC (KMnO₄ stain

required, as ninhydrin poorly stains N-alkoxyamines).

Workup: Wash the organic layer with 0.5 M HCl (2 × 50 mL), saturated NaHCO₃ (50 mL),

and brine (50 mL). Dry over anhydrous Na₂SO₄ and concentrate.
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Step 3: Saponification (Synthesis of N-Boc-N-methoxy-
β-alanine)
Objective: Unmask the carboxylic acid for subsequent resin loading or peptide coupling.

Preparation: Dissolve the protected ester (25.0 g, ~107 mmol) in a 3:1 mixture of THF:H₂O

(160 mL). Strictly cool to 0 °C.

Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H₂O, 6.7 g, 160 mmol) portion-wise

over 10 minutes. Stir vigorously at 0 °C for 3 hours.

Causality: β-amino esters are notoriously prone to E1cB retro-Michael elimination under

basic conditions. By strictly maintaining the temperature at 0 °C, the kinetic barrier for the

elimination pathway is preserved, allowing the harder hydroxide nucleophile to selectively

attack the ester carbonyl.

Validation Checkpoint: The initially biphasic mixture will become a homogeneous solution

as the ester hydrolyzes into the water-soluble lithium carboxylate salt.

Workup: Remove THF under reduced pressure (bath temp < 25 °C). Dilute the aqueous

layer with H₂O (50 mL) and wash with diethyl ether (50 mL) to remove unreacted starting

material.

Isolation: Cool the aqueous layer to 0 °C and carefully acidify to pH 3 using 1M HCl. Extract

the precipitated product with Ethyl Acetate (3 × 75 mL). Dry the combined organics over

Na₂SO₄ and concentrate to yield the final product as a viscous oil that crystallizes upon

standing.

Quantitative Data & Quality Control Metrics
To ensure reproducibility, all quantitative data and analytical validation metrics are summarized

below.
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Step
Intermediat
e / Product

Expected
Yield (%)

TLC (R_f,
Solvent
System)

Diagnostic
¹H NMR
(CDCl₃, δ
ppm)

MS (ESI+)
m/z

1

Methyl N-

methoxy-β-

alaninate

85 - 90

0.45 (1:1

Hexane:EtOA

c)

3.68 (s, 3H,

O-Me), 3.52

(s, 3H, N-

OMe), 3.15 (t,

2H, N-CH₂)

134.1 [M+H]⁺

2

N-Boc-N-

methoxy-β-

alanine

methyl ester

92 - 95

0.60 (3:1

Hexane:EtOA

c)

1.48 (s, 9H,

Boc), 3.68 (s,

3H, O-Me),

3.65 (s, 3H,

N-OMe)

256.1[M+Na]

⁺

3

N-Boc-N-

methoxy-β-

alanine

88 - 92
0.20 (9:1

DCM:MeOH)

1.49 (s, 9H,

Boc), 3.66 (s,

3H, N-OMe),

10.5 (br s,

1H, COOH)

242.1

[M+Na]⁺

Downstream Applications: Weinreb AM Resin
Workflow
Once synthesized (or converted to the Fmoc variant), N-methoxy-β-amino acids are heavily

utilized in Solid-Phase Peptide Synthesis (SPPS). Loading this building block onto an

aminomethyl resin generates the Weinreb AM resin, which allows for the direct reductive

cleavage of elongated peptides into C-terminal aldehydes[4].
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Figure 2: Downstream application of N-methoxy-β-amino acids in SPPS to generate peptide

aldehydes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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